Lipophilicity Differentiation of 4,5-Dimethyl-6H-1,2-oxazine vs. Unsubstituted 6H-1,2-Oxazine
Computed partition coefficients (XLogP3) provide a quantitative measure of lipophilicity that governs solvent partitioning, chromatographic behaviour, and membrane permeability. 4,5-Dimethyl-6H-1,2-oxazine exhibits an XLogP3 value of 0.5 [1]. This represents a +0.3 log unit increase relative to the unsubstituted 6H-1,2-oxazine scaffold (XLogP3 = 0.2) [2]. The molecular weight increases correspondingly from 83.09 g·mol⁻¹ to 111.14 g·mol⁻¹ (+28 Da), while the topological polar surface area remains unchanged at 21.6 Ų [1][2]. The net effect is a measurable shift in hydrophobicity without altering hydrogen-bonding capacity, which directly influences extraction efficiency, reverse-phase HPLC retention times, and the design of biphasic reaction conditions.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5; MW = 111.14 g·mol⁻¹; TPSA = 21.6 Ų |
| Comparator Or Baseline | 6H-1,2-Oxazine (CAS 289-83-8): XLogP3 = 0.2; MW = 83.09 g·mol⁻¹; TPSA = 21.6 Ų |
| Quantified Difference | ΔXLogP3 = +0.3; ΔMW = +28 Da |
| Conditions | Computed properties via XLogP3 3.0 algorithm (PubChem 2021/2025 release); identical computational methodology applied to both compounds. |
Why This Matters
A +0.3 log unit increase in lipophilicity alters organic-solvent/water partitioning and can shift HPLC retention by several minutes, making this compound distinguishable from its unsubstituted parent in both analytical and preparative workflows.
- [1] PubChem Compound Summary for CID 10725310, 4,5-Dimethyl-6H-1,2-oxazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7388-92-3 View Source
- [2] PubChem Compound Summary for CID 21865270, 6H-1,2-Oxazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6H-1_2-Oxazine View Source
